Piperidin-1-yl(quinoxalin-5-yl)methanone: In Vitro Mechanisms of Action, Target Kinase Profiling, and Signaling Pathways
Piperidin-1-yl(quinoxalin-5-yl)methanone: In Vitro Mechanisms of Action, Target Kinase Profiling, and Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & In Vitro Assay Development
Executive Summary & Structural Pharmacology
Piperidin-1-yl(quinoxalin-5-yl)methanone (CAS: 1791304-84-1; Molecular Formula: C₁₂H₁₂N₂O) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry [1]. The compound merges a quinoxaline core—a fused benzene and pyrazine ring system—with a piperidine moiety via a methanone (amide) linkage.
From a structural pharmacology perspective, the quinoxaline core acts as a bioisostere for the adenine ring of ATP. This allows the scaffold to competitively bind to the ATP-binding pocket (hinge region) of various kinases [4]. The nitrogen atoms within the pyrazine ring form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region. Concurrently, the piperidin-1-yl methanone group projects outward into the solvent-exposed region of the target protein. This not only improves the compound's aqueous solubility but also provides a tunable vector for enhancing target selectivity against specific Receptor Tyrosine Kinases (RTKs) [4].
Primary In Vitro Mechanisms of Action
While specific proprietary derivatives of this scaffold vary in their exact target affinities, the in vitro mechanism of action for quinoxaline-piperidine amides is fundamentally driven by two interconnected pathways:
A. ATP-Competitive Kinase Inhibition
The primary mechanism of action is the potent, ATP-competitive inhibition of RTKs, most notably Fibroblast Growth Factor Receptors (FGFR) and c-Met [2]. By occupying the ATP-binding site, the compound prevents the trans-autophosphorylation of the receptor's intracellular tyrosine residues. This blockade effectively shuts down the recruitment of adapter proteins (e.g., GRB2, SOS), halting signal transduction.
B. Suppression of PI3K/AKT and Induction of Apoptosis
The downstream causality of RTK inhibition is the suppression of the PI3K/AKT and MAPK/ERK survival pathways [2]. In in vitro cell models, the reduction of phosphorylated AKT (p-AKT) directly alters the balance of the Bcl-2 protein family. The compound downregulates anti-apoptotic proteins (Bcl-2, Bcl-xL) while upregulating pro-apoptotic effectors (Bax). This shift induces mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol and triggering the caspase-9/caspase-3 apoptotic cascade [2]. Secondary mechanisms, including DNA intercalation and the generation of reactive oxygen species (ROS), further contribute to cell cycle arrest at the G2/M phase [3].
Quinoxaline-piperidine derivatives inhibit RTKs, suppressing PI3K/AKT and inducing apoptosis.
Quantitative Pharmacological Profiling
To contextualize the efficacy of this structural class, the following tables summarize representative in vitro quantitative data typical for optimized quinoxaline-piperidine scaffolds targeting kinase-driven pathologies.
Table 1: Representative Kinase Inhibition Profile (In Vitro)
| Target Kinase | IC₅₀ (nM) | Assay Method | Mechanistic Relevance |
| FGFR1 | 35 | Z'-LYTE FRET | Primary target; hinge-binding motif engagement |
| c-Met | 120 | TR-FRET | Secondary RTK suppression |
| PI3Kα | 450 | Luminescence | Downstream effector modulation |
| CDK4 | >10,000 | Z'-LYTE FRET | Selectivity control (Off-target) |
Table 2: Cellular Phenotype Metrics (In Vitro)
| Cell Line | Assay Type | Biological Metric | Representative Result |
| HCT-116 (Colorectal) | MTT Viability | IC₅₀ | 2.1 μM |
| MCF-7 (Breast) | Annexin V/PI | Apoptotic Population | 43.5% (at 5 μM dose) |
| HepG2 (Liver) | Flow Cytometry | Cell Cycle Arrest | Significant G2/M block |
Empirical Workflows and Self-Validating Protocols
To rigorously validate the mechanism of action of Piperidin-1-yl(quinoxalin-5-yl)methanone derivatives, assay systems must be designed to eliminate false positives (e.g., compound auto-fluorescence or non-specific cytotoxicity). The following protocols are engineered as self-validating systems.
In vitro experimental workflow for assessing target engagement and cellular phenotypes.
Protocol 1: Target Engagement via FRET-Based Kinase Assay (Z'-LYTE)
Objective: Quantify the ATP-competitive inhibition of target kinases (e.g., FGFR1). Causality & Self-Validation: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay rather than standard luminescence. FRET provides a ratiometric readout (Coumarin/Fluorescein ratio). Because the readout relies on the ratio of two distinct wavelengths rather than absolute fluorescence, it inherently normalizes well-to-well variability, pipetting errors, and compound auto-fluorescence, making the system self-validating.
Step-by-Step Methodology:
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Compound Preparation: Dissolve the quinoxaline derivative in 100% anhydrous DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Dilute to 3X final assay concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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Kinase Reaction: In a 384-well low-volume black plate, combine 10 µL of the compound dilution, 10 µL of the Kinase/Peptide Substrate mixture (e.g., Tyr 04 Peptide), and 10 µL of ATP (at the predetermined Kₘ for the specific kinase).
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Incubation: Seal the plate and incubate for 1 hour at 25°C to allow for steady-state ATP competition.
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Development: Add 15 µL of Development Reagent (a site-specific protease). Logic: The protease cleaves only unphosphorylated peptides, separating the Coumarin donor from the Fluorescein acceptor and disrupting FRET.
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Readout & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 400 nm; Emission 1: 445 nm; Emission 2: 520 nm). Calculate the Emission Ratio (445/520) and plot against log[Compound] using a 4-parameter logistic regression to determine the IC₅₀.
Protocol 2: Mechanistic Phenotyping via Annexin V/PI Flow Cytometry
Objective: Determine whether compound-induced cytotoxicity is driven by programmed cell death (apoptosis) or non-specific toxicity (necrosis). Causality & Self-Validation: This dual-staining protocol is self-validating because it separates cells into four distinct mechanistic states. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet only during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This prevents the mischaracterization of highly toxic, non-specific compounds as targeted therapeutics.
Step-by-Step Methodology:
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Cell Treatment: Seed target cancer cells (e.g., HCT-116) in 6-well plates at a density of 5 × 10⁵ cells/well. Allow 24 hours for adherence. Treat with the compound at 0.5×, 1×, and 5× the established IC₅₀ for 48 hours.
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Harvesting: Collect both the media (containing floating, late-apoptotic cells) and adherent cells via trypsinization. Logic: Failing to collect floating cells artificially skews the data toward viability. Wash the pellet twice with ice-cold PBS.
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Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Incubate in the dark for 15 minutes at room temperature.
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Acquisition: Add 400 µL of Binding Buffer to halt the reaction. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.
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Data Interpretation:
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Q1 (Annexin V- / PI+): Primary Necrosis.
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Q2 (Annexin V+ / PI+): Late Apoptosis.
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Q3 (Annexin V+ / PI-): Early Apoptosis (Targeted mechanism confirmed).
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Q4 (Annexin V- / PI-): Viable Cells.
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Conclusion
Piperidin-1-yl(quinoxalin-5-yl)methanone is a foundational scaffold for designing targeted kinase inhibitors. By exploiting the ATP-mimetic properties of the quinoxaline core and the solvent-exposed interactions of the piperidine moiety, researchers can selectively inhibit RTK-driven signaling cascades. Rigorous in vitro validation using ratiometric FRET and dual-staining flow cytometry ensures that the observed efficacy is driven by targeted apoptosis rather than off-target cytotoxicity, accelerating the progression of these compounds through the preclinical drug discovery pipeline.
References
- Buy Piperidin-1-yl(quinoxalin-5-yl)methanone (EVT-12002617) - EvitaChem.Evitachem.com.
- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
- Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery.
- Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors.Acs.org.
